molecular formula C22H20O7 B14077803 2''-O-Methylmitorubrin

2''-O-Methylmitorubrin

Cat. No.: B14077803
M. Wt: 396.4 g/mol
InChI Key: VRWFEVIVOZKBJA-AATRIKPKSA-N
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Description

2’'-O-Methylmitorubrin is a naturally occurring compound belonging to the class of azaphilone pigments. These pigments are secondary metabolites produced by fungi, particularly those in the genus Penicillium

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’'-O-Methylmitorubrin typically involves the isolation of the compound from fungal cultures. The process includes culturing specific strains of Penicillium under controlled conditions, followed by extraction and purification using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .

Industrial Production Methods: Industrial production of 2’'-O-Methylmitorubrin is less common due to the complexity of its synthesis. advancements in biotechnological methods and fermentation processes may pave the way for large-scale production in the future .

Chemical Reactions Analysis

Types of Reactions: 2’'-O-Methylmitorubrin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its properties .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of 2’'-O-Methylmitorubrin, which may exhibit enhanced or altered biological activities .

Mechanism of Action

The mechanism of action of 2’'-O-Methylmitorubrin involves its interaction with various molecular targets and pathways. The compound is known to inhibit specific enzymes and disrupt cellular processes, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Uniqueness: 2’‘-O-Methylmitorubrin stands out due to its unique methylation at the 2’’ position, which imparts specific chemical and biological properties.

Properties

Molecular Formula

C22H20O7

Molecular Weight

396.4 g/mol

IUPAC Name

[7-methyl-6,8-dioxo-3-[(E)-prop-1-enyl]isochromen-7-yl] 4-hydroxy-2-methoxy-6-methylbenzoate

InChI

InChI=1S/C22H20O7/c1-5-6-15-8-13-9-18(24)22(3,20(25)16(13)11-28-15)29-21(26)19-12(2)7-14(23)10-17(19)27-4/h5-11,23H,1-4H3/b6-5+

InChI Key

VRWFEVIVOZKBJA-AATRIKPKSA-N

Isomeric SMILES

C/C=C/C1=CC2=CC(=O)C(C(=O)C2=CO1)(C)OC(=O)C3=C(C=C(C=C3C)O)OC

Canonical SMILES

CC=CC1=CC2=CC(=O)C(C(=O)C2=CO1)(C)OC(=O)C3=C(C=C(C=C3C)O)OC

Origin of Product

United States

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